3-(aminomethyl)-3,5,5-trimethylcyclohexanol
Description
3-(aminomethyl)-3,5,5-trimethylcyclohexanol is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and three methyl groups
Properties
CAS No. |
15647-11-7 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
YFEAYNIMJBHJCM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN)O)C |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)O)C |
Other CAS No. |
15647-11-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexanol typically involves the reaction of cyclohexanone with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure hydrogenation reactors can also be employed to achieve the reduction step more efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-3,5,5-trimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group to yield secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexanols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(aminomethyl)-3,5,5-trimethylcyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-3,5,5-trimethylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclohexane ring provides a hydrophobic environment that can enhance the binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the aminomethyl and methyl substitutions.
Cyclohexanone: The ketone analog of cyclohexanol.
3-(Aminomethyl)cyclohexanol: A similar compound with fewer methyl groups.
Uniqueness
3-(aminomethyl)-3,5,5-trimethylcyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the aminomethyl group and multiple methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
